molecular formula C8H14N2 B7965684 2-(1-Aminocyclohexyl)acetonitrile

2-(1-Aminocyclohexyl)acetonitrile

Cat. No.: B7965684
M. Wt: 138.21 g/mol
InChI Key: YBMGRNAPKVLZEB-UHFFFAOYSA-N
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Description

2-(1-Aminocyclohexyl)acetonitrile is an organic compound with the molecular formula C8H15N It is a nitrile derivative featuring a cyclohexyl ring substituted with an amino group and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminocyclohexyl)acetonitrile typically involves the following steps:

    Cyclohexanone to 1-Aminocyclohexanol: Cyclohexanone is first reduced to 1-aminocyclohexanol using a reducing agent such as sodium borohydride.

    1-Aminocyclohexanol to 1-Aminocyclohexyl Bromide: The hydroxyl group of 1-aminocyclohexanol is then converted to a bromide using hydrobromic acid.

    1-Aminocyclohexyl Bromide to this compound: Finally, the bromide is reacted with sodium cyanide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminocyclohexyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(1-Aminocyclohexyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Aminocyclohexyl)acetonitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminocyclohexyl)ethanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    2-(1-Aminocyclohexyl)acetate: An ester derivative with similar reactivity.

    Cyclohexylamine: Lacks the acetonitrile group but shares the cyclohexylamine structure.

Uniqueness

2-(1-Aminocyclohexyl)acetonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

2-(1-aminocyclohexyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2/c9-7-6-8(10)4-2-1-3-5-8/h1-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMGRNAPKVLZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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